molecular formula C15H10ClNO2S B2766247 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 725221-34-1

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2766247
CAS No.: 725221-34-1
M. Wt: 303.76
InChI Key: OHFBRVGHMGFQSY-UHFFFAOYSA-N
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Description

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 8-position and a 5-methylthiophen-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of 5-Methylthiophen-2-yl Group: The 5-methylthiophen-2-yl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of 5-methylthiophene reacts with a halogenated quinoline.

    Chlorination: The final step involves the chlorination of the quinoline derivative at the 8-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorine atom at the 8-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols, typically under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

    Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid depends on its application:

    Antimicrobial Activity: It may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular pathways, such as the p53 pathway.

    Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines by modulating signaling pathways like NF-κB.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline-4-carboxylic acid: Lacks the 5-methylthiophen-2-yl group, which may reduce its biological activity.

    2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid: Lacks the chlorine atom, which can affect its reactivity and interaction with biological targets.

    8-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical properties and biological activity.

Uniqueness

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both the chlorine atom and the 5-methylthiophen-2-yl group, which together enhance its reactivity and potential biological activities compared to its analogs.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

8-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFBRVGHMGFQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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